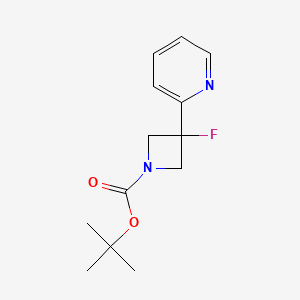
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
準備方法
The synthesis of tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions.
Protection of the Carboxylate Group: The tert-butyl group is often used as a protecting group for the carboxylate functionality to enhance stability during the synthesis.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyridinyl positions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学的研究の応用
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.
Chemical Biology: Researchers use the compound to investigate biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.
Agricultural Chemistry: It is explored for its potential use in the development of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and pyridinyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The azetidine ring’s strained structure may also contribute to its reactivity and binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
類似化合物との比較
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound lacks the fluorine and pyridinyl groups, which may result in different reactivity and biological activity.
tert-Butyl 3-(methylamino)azetidine-1-carboxylate: The presence of a methylamino group instead of a fluorine atom can lead to variations in chemical properties and applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring, which may affect its biological interactions and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H17FN2O2 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC名 |
tert-butyl 3-fluoro-3-pyridin-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c1-12(2,3)18-11(17)16-8-13(14,9-16)10-6-4-5-7-15-10/h4-7H,8-9H2,1-3H3 |
InChIキー |
WVXABWNXHWNUBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)

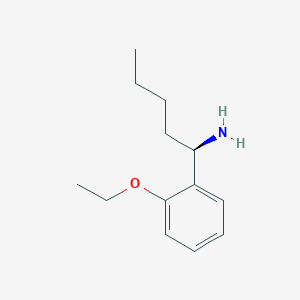
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)

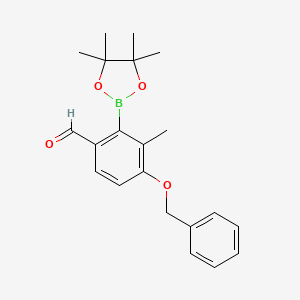
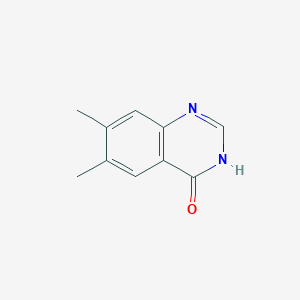
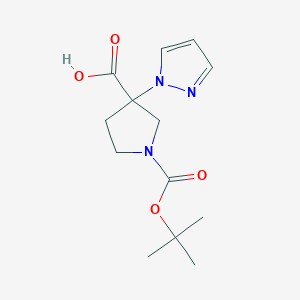
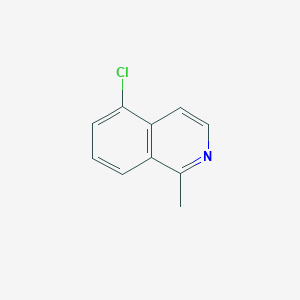
![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
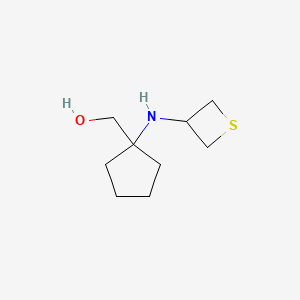
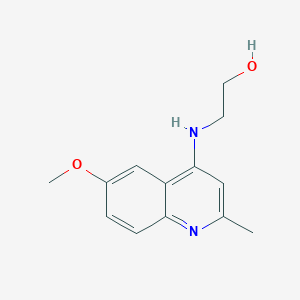
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
